

First-Principles Determination of Cd₃Mg Formation Energy: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the first-principles calculations used to determine the formation energy of the intermetallic compound Cd₃Mg. The content is tailored for researchers, scientists, and professionals in materials science and drug development, offering a detailed look at the computational methodologies and a comparison with experimental data.

Introduction

The Cd-Mg (Cadmium-Magnesium) binary alloy system is of significant interest for various applications, including biodegradable medical implants and as a component in more complex alloys. The intermetallic phase Cd₃Mg is a key component in this system, and understanding its thermodynamic stability is crucial for alloy design and performance prediction. First-principles calculations, based on density functional theory (DFT), provide a powerful tool for accurately determining the formation energy of such compounds from fundamental quantum mechanical principles. This guide outlines the computational workflow and key parameters for calculating the formation energy of Cd₃Mg and compares the theoretical results with experimental findings.

Crystal Structure of Cd₃Mg

A prerequisite for accurate first-principles calculations is a precise description of the crystal structure. Cd₃Mg crystallizes in the D019 structure type. The key crystallographic details are

summarized in the table below.

Property	Value
Crystal System	Hexagonal
Space Group	P6 ₃ /mmc (No. 194)
Pearson Symbol	hP8
Prototype	Ni ₃ Sn

The hexagonal unit cell of the D019 structure contains 8 atoms. In Cd₃Mg, the Magnesium atoms occupy the 2c Wyckoff positions, while the Cadmium atoms occupy the 6h positions.

Computational Methodology

The formation energy of Cd₃Mg was calculated using the Vienna Ab initio Simulation Package (VASP), a widely used code for performing quantum mechanical simulations.^[1] The calculations are based on density functional theory (DFT), which allows for the determination of the total energy of a system in its ground state.

The formation enthalpy (ΔH_f) of Cd₃Mg is calculated using the following formula:

$$\Delta H_f (\text{Cd}_x \text{Mg}_y) = [E_{\text{total}} (\text{Cd}_x \text{Mg}_y) - x * E_{\text{total}} (\text{Cd}) - y * E_{\text{total}} (\text{Mg})] / (x+y)$$

where:

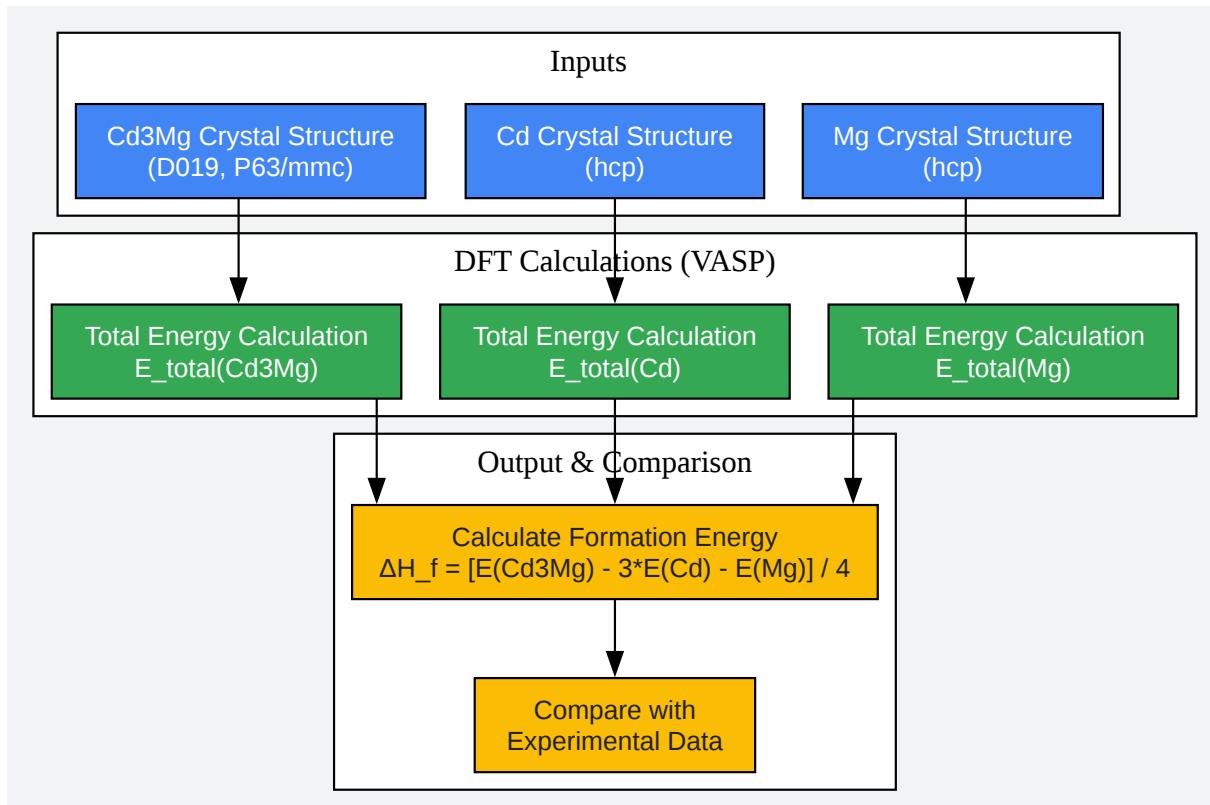
- $E_{\text{total}} (\text{Cd}_x \text{Mg}_y)$ is the total energy of the Cd₃Mg compound as calculated by VASP.
- $E_{\text{total}} (\text{Cd})$ is the total energy of pure, bulk Cadmium in its stable hexagonal close-packed (hcp) structure.
- $E_{\text{total}} (\text{Mg})$ is the total energy of pure, bulk Magnesium in its stable hcp structure.
- x and y are the stoichiometric coefficients (3 and 1, respectively).

At 0 K, the formation enthalpy is equivalent to the formation energy.

Key computational parameters are detailed in the following table:

Parameter	Specification
Software	Vienna Ab initio Simulation Package (VASP)[1]
Method	Projector Augmented Wave (PAW) method[1]
Exchange-Correlation Functional	Generalized Gradient Approximation (GGA) of Perdew, Burke, and Ernzerhof (PBE)[1]
Energy Cutoff	A plane-wave energy cutoff is applied to ensure convergence of the total energy.
k-point Mesh	A Monkhorst-Pack scheme is used for Brillouin zone integration to ensure accurate sampling.
Convergence Criteria	The electronic self-consistency loop is iterated until the total energy difference between cycles is negligible (e.g., $< 10^{-5}$ eV). The forces on the atoms are minimized during structural relaxation (e.g., < 0.01 eV/Å).

Formation Energy: Calculated vs. Experimental Data


The results of the first-principles calculations are presented below and compared with experimentally determined values. The experimental enthalpy of formation is typically measured using calorimetric techniques.[2][3]

Compound	Calculated Formation Enthalpy (kJ/mol-atom)	Experimental Formation Enthalpy (kJ/mol-atom)
Cd ₃ Mg	-7.4[1]	-8.2[1]

The calculated formation energy is in good agreement with the experimental value, demonstrating the predictive power of first-principles methods. The slight discrepancy can be attributed to factors such as the choice of exchange-correlation functional and the fact that DFT calculations are performed at 0 K, whereas experimental measurements are typically conducted at finite temperatures.

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow for the first-principles calculation of the formation energy of Cd₃Mg.

[Click to download full resolution via product page](#)

Caption: Computational workflow for determining the formation energy of Cd₃Mg.

Conclusion

This technical guide has detailed the first-principles calculation of the formation energy of Cd₃Mg. The methodology, based on density functional theory, provides a robust and accurate means of determining the thermodynamic stability of intermetallic compounds. The close agreement between the calculated and experimental formation energies validates the

computational approach and provides confidence in its application for the design and development of new materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mmm.psu.edu [mmm.psu.edu]
- 2. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [First-Principles Determination of Cd₃Mg Formation Energy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15486560#first-principles-calculations-of-cd3mg-formation-energy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com